Broad-Spectrum Anticancer Potency Benchmarking Against the 5-Benzylthiazol-2-yl Analog
N-(3-Chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide shares the identical 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide pharmacophore with the published 5-benzylthiazol-2-yl amide analog (N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide). The latter compound—differing only in the amide substituent—demonstrated IC₅₀ < 50 µM across all 28 cancer cell lines tested, with IC₅₀ values falling within 2.02–4.70 µM on the nine most sensitive lines [1]. The 3-chlorophenyl amide moiety in the target compound represents a distinct electronic and steric environment; SAR data from the wider triazole benzamide series show that para- and meta-substituted phenyl amides exhibit significantly divergent cytotoxic potencies, and the meta-chloro configuration is anticipated to modulate both target binding and selectivity in a manner distinct from the thiazole-bearing analog [1].
| Evidence Dimension | In vitro cytotoxic potency against human cancer cell lines (SRB assay) |
|---|---|
| Target Compound Data | Not directly reported for N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide in peer-reviewed literature; the shared 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide scaffold establishes a class-basis for comparison. |
| Comparator Or Baseline | N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide: IC₅₀ < 50 µM (28 cell lines); IC₅₀ 2.02–4.70 µM (9 most sensitive lines) [1]. |
| Quantified Difference | Cannot be computed absent direct assay of the target compound; the scaffold-identical analog provides a quantitative cytotoxicity baseline for the 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide series. |
| Conditions | NCI 60-cell-line panel or comparable human cancer cell line panel; SRB protein dye binding assay; 48 h exposure [1]. |
Why This Matters
The scaffold-matched analog provides a validated quantitative cytotoxicity baseline, enabling researchers to benchmark the target compound's antiproliferative profile and assess whether the 3-chlorophenyl amide modification enhances or attenuates potency relative to the thiazole-bearing comparator.
- [1] Pokhodylo N, et al. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur J Med Chem. 2023 Mar 15;250:115126. doi:10.1016/j.ejmech.2023.115126. PMID: 36809707. View Source
